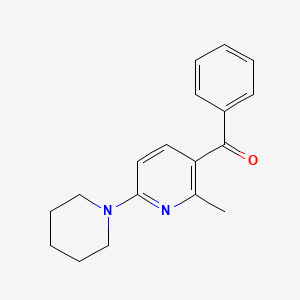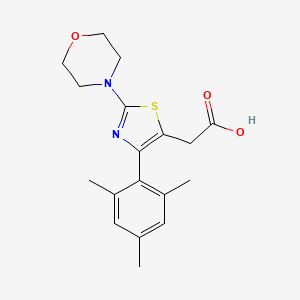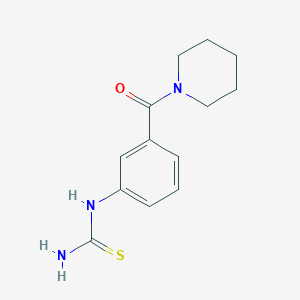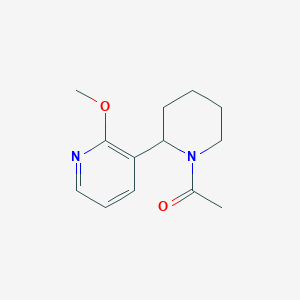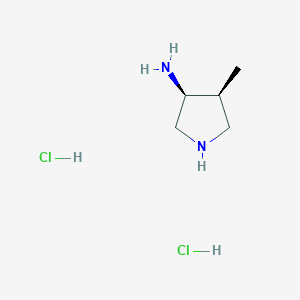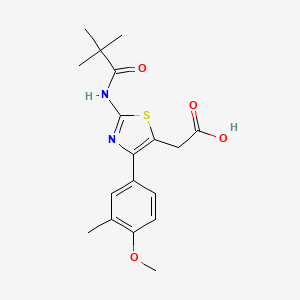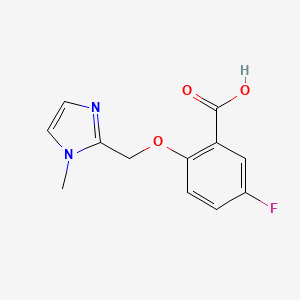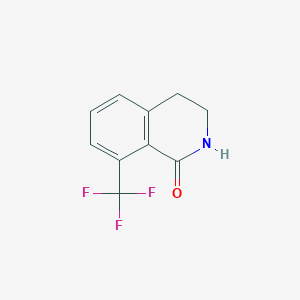
2-(4-Amino-5-(2,6-difluorophenyl)-1H-pyrazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-5-(2,6-difluorophenyl)-1H-pyrazol-1-yl)ethanol is a chemical compound that features a pyrazole ring substituted with an amino group and a difluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-(2,6-difluorophenyl)-1H-pyrazol-1-yl)ethanol typically involves the formation of the pyrazole ring followed by the introduction of the amino and difluorophenyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under acidic or basic conditions. The difluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, often using fluorinated aromatic compounds as starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Amino-5-(2,6-difluorophenyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides, anhydrides, or isocyanates for amide formation.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides, ureas, or other substituted products.
Applications De Recherche Scientifique
2-(4-Amino-5-(2,6-difluorophenyl)-1H-pyrazol-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Amino-5-(2,6-difluorophenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The amino and difluorophenyl groups can enhance binding affinity to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Amino-5-phenyl-1H-pyrazol-1-yl)ethanol: Lacks the difluorophenyl group, which may result in different biological activity.
2-(4-Amino-5-(2,6-dichlorophenyl)-1H-pyrazol-1-yl)ethanol: Contains chlorine instead of fluorine, potentially altering its reactivity and properties.
Uniqueness
The presence of the difluorophenyl group in 2-(4-Amino-5-(2,6-difluorophenyl)-1H-pyrazol-1-yl)ethanol imparts unique electronic and steric properties, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H11F2N3O |
|---|---|
Poids moléculaire |
239.22 g/mol |
Nom IUPAC |
2-[4-amino-5-(2,6-difluorophenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H11F2N3O/c12-7-2-1-3-8(13)10(7)11-9(14)6-15-16(11)4-5-17/h1-3,6,17H,4-5,14H2 |
Clé InChI |
QNPWAFFUQPSPHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C2=C(C=NN2CCO)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


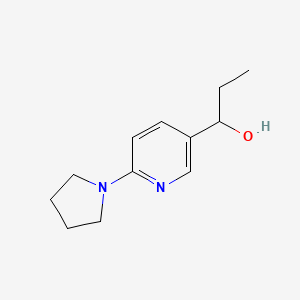
![4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B11797619.png)

![DI-Tert-butyl 7-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11797629.png)
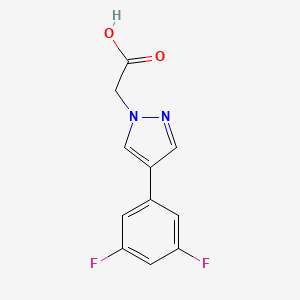
![4-Chloro-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11797643.png)
